molecular formula C21H30N4O8 B10853941 H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH

Cat. No.: B10853941
M. Wt: 466.5 g/mol
InChI Key: XVZUMQAMCYSUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH is a synthetic peptide composed of four amino acids: tyrosine, valine, alanine, and aspartic acid Each amino acid in this peptide is in its racemic form, meaning it contains both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, DL-Asp, is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, DL-Ala, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for DL-Val and DL-Tyr.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Formation of dopaquinone from tyrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both D- and L- enantiomers can affect its binding affinity and specificity, leading to unique biological activities .

Comparison with Similar Compounds

Similar Compounds

    H-L-Tyr-L-Val-L-Ala-L-Asp-OH: The non-racemic form of the peptide.

    H-D-Tyr-D-Val-D-Ala-D-Asp-OH: The all-D enantiomer form.

    H-L-Tyr-D-Val-L-Ala-D-Asp-OH: A mixed enantiomer form.

Uniqueness

H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH is unique due to its racemic nature, which can lead to different biological activities compared to its non-racemic counterparts. The presence of both D- and L- enantiomers can result in distinct interactions with biological targets, making it a valuable tool for research .

Properties

Molecular Formula

C21H30N4O8

Molecular Weight

466.5 g/mol

IUPAC Name

2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]butanedioic acid

InChI

InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33)

InChI Key

XVZUMQAMCYSUMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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